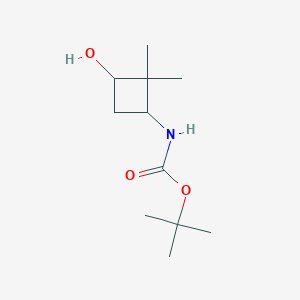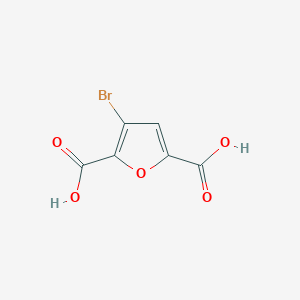
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene
Vue d'ensemble
Description
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene, also known as 4-Bromo-2-methoxy-1-fluorobenzene, is a chemical compound that has a wide range of applications in scientific research. It is a versatile chemical that can be used in various experiments and processes, including synthesis, chromatography, and spectroscopy. The compound is also known to have biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis Techniques
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene can be synthesized from various starting materials like 3,4-dimethylbenzenamine through processes involving diazotization and bromination. Studies have focused on optimizing reaction conditions such as raw material rates, reaction times, and temperatures to improve yield and efficiency (Guo Zhi-an, 2009).
Role in Photofragmentation Studies
The compound has been used in studies of photofragment translational spectroscopy. These studies help understand the effects of substituents like fluorine on the photodissociation dynamics of halobenzenes (Xi-Bin Gu et al., 2001).
Electrochemical Studies
Electrochemical fluorination studies involving compounds like 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene offer insights into side reactions and mechanisms during the fluorination of halobenzenes. This is critical in refining electrochemical processes and understanding the behavior of halogenated compounds under specific conditions (Hirohide Horio et al., 1996).
Use in Carbonylation Reactions
The compound is used in carbonylative transformation reactions with various nucleophiles. It's an important aspect of synthesizing heterocyclic compounds, and studies have been conducted to explore the efficiency and yield of these reactions (Jianbin Chen et al., 2014).
Radical Induced Reactions
It is also used in studies investigating radical-induced reactions in aqueous solutions, particularly focusing on the formation of radical cations. These studies are crucial in understanding the interaction of halobenzenes with reactive species like hydroxyl radicals (H. Mohan & J. Mittal, 1996).
Applications in Other Fields
In Lithium-Ion Batteries
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene is researched as an electrolyte additive in lithium-ion batteries. Studies show that it can enhance thermal stability, reduce flammability, and not adversely affect the normal cycle performance of these batteries (Zhang Qian-y, 2014).
In Fluorine Chemistry
Its use extends to fluorine chemistry for the preparation of fluorobenzoic acid derivatives. Studies focus on the chemo- and regio-selectivity of reactions involving fluorine substituents, contributing to the development of methods for preparing fluorinated compounds (V. Boyarskiy et al., 2010).
Spectroscopic Investigations
The compound is also subject to spectroscopic studies like FT-IR, FT-Raman, and UV spectroscopy to understand its molecular geometry, vibrational frequencies, and electronic properties. This aids in the development of substituted benzene compounds and their applications (D. Mahadevan et al., 2011).
Propriétés
IUPAC Name |
4-bromo-2-(ethoxymethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUXJSVBIRUOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)

![[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1382183.png)







![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)
![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)